molecular formula C15H14F3N3O2S B2799117 4-(1,3,4-Thiadiazol-2-yloxy)-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 2176202-18-7

4-(1,3,4-Thiadiazol-2-yloxy)-1-[2-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2799117
CAS No.: 2176202-18-7
M. Wt: 357.35
InChI Key: AXQYUICYBFBKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(1,3,4-Thiadiazol-2-yloxy)-1-[2-(trifluoromethyl)benzoyl]piperidine” is a complex organic molecule that features a thiadiazole ring, a piperidine ring, and a trifluoromethylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the formation of the piperidine ring, and finally the introduction of the trifluoromethylphenyl group. Common reagents used in these steps include hydrazine derivatives, carbon disulfide, and various halogenated compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of the piperidine ring may yield various piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methods.

Biology

In biology, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other biological activities. This compound may be of interest for similar studies.

Medicine

In medicine, such compounds are often investigated for their potential therapeutic effects. They may be studied for their ability to interact with specific biological targets, such as enzymes or receptors, and their potential to treat various diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3,4-Thiadiazol-2-yloxy)-1-[2-(trifluoromethyl)benzoyl]piperidine
  • (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(difluoromethyl)phenyl)methanone
  • (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(fluoromethyl)phenyl)methanone

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. The presence of the trifluoromethyl group, for example, can significantly alter the compound’s lipophilicity and metabolic stability compared to similar compounds with different substituents.

Properties

IUPAC Name

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c16-15(17,18)12-4-2-1-3-11(12)13(22)21-7-5-10(6-8-21)23-14-20-19-9-24-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQYUICYBFBKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.